molecular formula C20H25NO5 B11316600 Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate

Cat. No.: B11316600
M. Wt: 359.4 g/mol
InChI Key: KOAGEOMHLJIDSC-UHFFFAOYSA-N
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Description

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromen-2-one core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol.

Scientific Research Applications

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds with a similar chromen-2-one core, such as coumarin and its derivatives, share some structural similarities.

    Piperidine-containing compounds: Compounds like piperidine and its derivatives also share the piperidine moiety.

Uniqueness

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate is unique due to the combination of the chromen-2-one core and the piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H25NO5/c1-12-5-4-8-21(10-12)11-16-17(22)7-6-14-13(2)15(9-18(23)25-3)20(24)26-19(14)16/h6-7,12,22H,4-5,8-11H2,1-3H3

InChI Key

KOAGEOMHLJIDSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3C)CC(=O)OC)O

Origin of Product

United States

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